![molecular formula C6H8N2S3 B13076768 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol: is a chemical compound with the molecular formula C6H8N2S3 and a molecular weight of 204.34 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a sulfanyl group attached to the thiadiazole ring, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of thiadiazole-2-thiol with 2-methylprop-2-en-1-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone or propan-2-ol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiadiazole ring .
科学的研究の応用
Chemistry: In chemistry, 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It may be used in the development of new drugs or as a probe to study biological processes .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of other valuable compounds .
作用機序
The mechanism of action of 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine: This compound has a similar structure but with an amine group instead of a thiol group.
4-[(2-Methylprop-2-en-1-yl)sulfanyl]quinazoline: This compound features a quinazoline ring instead of a thiadiazole ring.
Uniqueness: 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
特性
分子式 |
C6H8N2S3 |
|---|---|
分子量 |
204.3 g/mol |
IUPAC名 |
5-(2-methylprop-2-enylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C6H8N2S3/c1-4(2)3-10-6-8-7-5(9)11-6/h1,3H2,2H3,(H,7,9) |
InChIキー |
LYACDTKBGSZTEX-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CSC1=NNC(=S)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



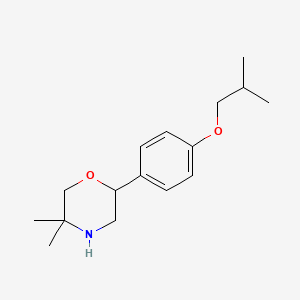
![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
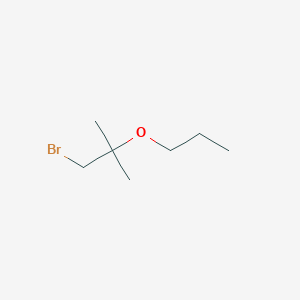
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)


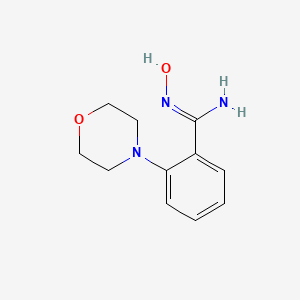
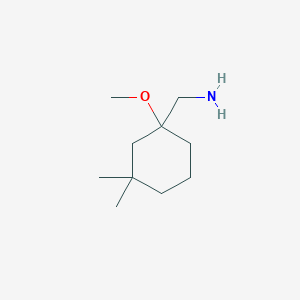

![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
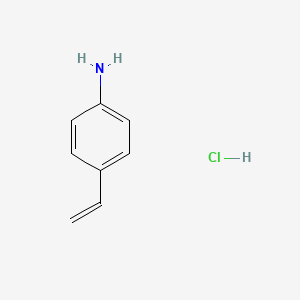
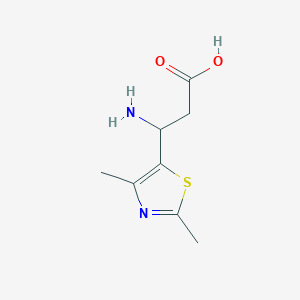
![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
